2-(4-(Bromomethyl)phenyl)pyridine
Overview
Description
“2-(4-(Bromomethyl)phenyl)pyridine” is a chemical compound with the molecular formula C12H10BrN . It is a substituted pyridine .
Molecular Structure Analysis
The molecular structure of “2-(4-(Bromomethyl)phenyl)pyridine” consists of a pyridine ring attached to a phenyl ring via a bromomethyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-(Bromomethyl)phenyl)pyridine” are not detailed in the retrieved sources, it is known that bromomethyl groups can participate in various reactions. For instance, 4-(Bromomethyl)pyridine hydrobromide, a related compound, reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Scientific Research Applications
Synthesis and Characterization
2-(4-(Bromomethyl)phenyl)pyridine is a versatile compound used in various syntheses and characterizations in scientific research. For instance, it has been used as a basic material for synthesizing novel phosphorescent ligands through reactions like the Chichibabin reaction, bromosubstitution, diazotization, bromination, and Suzuki cross-coupling reactions. The compounds synthesized using 2-(4-(Bromomethyl)phenyl)pyridine have been characterized by techniques like elementary analysis and nuclear magnetic resonance spectroscopy, with their optical properties being analyzed using ultraviolet and visible spectroscopy, as well as fluorescent spectroscopy (Gao Xi-cun, 2008).
Optical Properties
In another study, 2-(4-(Bromomethyl)phenyl)pyridine derivatives were utilized to synthesize copolymers, which displayed unique optical properties. These copolymers exhibited good solubility in common organic solvents and had specific maximum absorption peaks and optical band gap energies. Such properties make these materials potential candidates for applications in optoelectronic devices (G. A. Koohmareh, H. Fallah, F. Farnia, 2014).
Structural Applications
Moreover, 2-(4-(Bromomethyl)phenyl)pyridine has been used to create calix[6]arene derivatives with selectively functionalized sites. These derivatives form deep cavities and have been analyzed for their conformation and interactions, offering insights into molecular recognition and encapsulation. This is particularly useful in developing host-guest chemistry applications (Xianshun Zeng, A. Batsanov, M. Bryce, 2006).
Chemical Reactivity and Applications
The compound has also shown reactivity in various chemical reactions, such as the formation of dicyanopyrazylmethylene pyridinium bromides, which could be applied to reversible colored materials sensitive to external stimuli (Young-Sik Jung, J. Jaung, 2005).
Future Directions
properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLQGHNSQXFQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948694 | |
Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromomethylphenyl)pyridine | |
CAS RN |
257907-04-3 | |
Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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